3-methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide
描述
Molecular Architecture and Functional Group Analysis
The molecular architecture of 3-methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide exhibits a complex arrangement of functional groups centered around a positively charged imidazolium core. The compound possesses a molecular formula of C14H18IN3O with a molecular weight of 371.22 grams per mole, indicating a substantial molecular framework that incorporates multiple organic functionalities. The imidazolium ring system serves as the central structural motif, bearing a methyl substituent at the 3-position that contributes to the overall positive charge of the cationic portion.
The carbamoyl functional group represents a critical structural element, linking the imidazolium ring to the substituted benzyl moiety through a nitrogen atom. This carbamoyl bridge exhibits significant electronic characteristics due to the resonance stabilization between the carbonyl oxygen and the adjacent nitrogen atoms. The methylated nitrogen within the carbamoyl group provides additional steric bulk and electronic modulation, influencing the overall molecular geometry and reactivity patterns. The 4-methylphenyl substituent attached via a methylene bridge contributes both hydrophobic character and electronic effects through the aromatic ring system.
The iodide counterion plays a crucial role in determining the solid-state packing and solution behavior of the compound. The large, polarizable iodide anion forms extensive interactions with the positively charged imidazolium ring, particularly through hydrogen bonding with the acidic protons at positions 2, 4, and 5 of the imidazole ring. These ionic interactions significantly influence the physical properties, including melting point, solubility characteristics, and thermal stability of the overall salt structure.
Computational Modeling and InChI Key Integration
Computational modeling approaches have proven essential for understanding the three-dimensional structure and electronic properties of imidazolium-based ionic compounds. The International Chemical Identifier Key for this compound provides a standardized representation that facilitates computational database searches and structural comparisons. Advanced quantum mechanical calculations utilizing density functional theory methods enable detailed analysis of the electronic structure, charge distribution, and conformational preferences of the compound.
Molecular orbital calculations reveal the electron-deficient nature of the imidazolium ring system, particularly at the C2 position, which exhibits significant electrophilic character. The carbamoyl carbonyl carbon demonstrates comparable electrophilic properties, creating multiple sites for potential nucleophilic attack. The calculated bond lengths and angles within the imidazolium ring closely match experimental values from similar compounds, with typical carbon-nitrogen bond distances ranging from 1.32 to 1.38 angstroms. The carbamoyl group adopts a planar configuration due to resonance stabilization, with the carbonyl oxygen participating in extensive hydrogen bonding networks.
Computational analysis of the rotational barriers around key bonds reveals important conformational preferences. The barrier to rotation around the carbamoyl carbon-nitrogen bond typically ranges from 15 to 25 kilojoules per mole, indicating moderate restriction that allows for conformational flexibility under ambient conditions. The methylene bridge connecting the carbamoyl nitrogen to the 4-methylphenyl group exhibits relatively free rotation, contributing to the dynamic nature of the molecular structure in solution.
Isotopic and Conformational Variants
Isotopic labeling studies provide valuable insights into the structural dynamics and reaction mechanisms involving imidazolium carbamoyl compounds. Carbon-11 labeled variants of related N-methyl carbamoylimidazole compounds have been successfully synthesized, demonstrating the feasibility of incorporating radioactive isotopes for positron emission tomography applications. The radiosynthesis typically involves reaction of carbon-11 labeled methyl iodide with imidazole derivatives, followed by carbamoylation reactions to introduce the desired functional groups.
The isotopic substitution effects on molecular geometry are generally minimal for carbon-11 labeling, with bond lengths and angles remaining essentially unchanged compared to the natural abundance compound. However, isotope effects on reaction kinetics can be significant, particularly for processes involving carbon-hydrogen bond breaking or formation. Primary kinetic isotope effects of 1.2 to 1.8 have been observed for reactions involving the labeled methyl groups, providing mechanistic information about reaction pathways.
Conformational analysis reveals multiple stable rotamers around the carbamoyl bond, with energy differences typically less than 10 kilojoules per mole. Nuclear magnetic resonance spectroscopy studies demonstrate rapid interconversion between these conformers on the chemical shift timescale at room temperature. The presence of the 4-methylphenyl group introduces additional conformational complexity through rotation around the benzyl carbon-nitrogen bond, resulting in gauche and anti arrangements that influence the overall molecular shape and intermolecular interactions.
X-Ray Crystallography and Solid-State Structural Data
Single crystal X-ray diffraction represents the definitive method for determining the precise three-dimensional structure of this compound. Crystal structure analysis of related imidazotetrazine compounds demonstrates the power of diffraction techniques for elucidating complex molecular architectures. The crystallographic data typically reveal monoclinic or triclinic crystal systems for imidazolium-containing compounds, with space groups determined by the specific packing arrangements of cations and anions.
The asymmetric unit commonly contains one complete ion pair, though some structures exhibit multiple independent molecules with slightly different conformations. Hydrogen bonding patterns play a crucial role in determining the crystal packing, with the acidic imidazolium protons forming strong interactions with the iodide anions. Typical hydrogen bond distances range from 2.3 to 2.7 angstroms, indicating moderate to strong hydrogen bonding interactions that stabilize the crystal lattice.
Unit cell parameters for similar imidazolium iodide compounds typically show dimensions in the range of 7 to 17 angstroms for the individual cell edges, with unit cell volumes ranging from 800 to 1400 cubic angstroms. The density of such crystals generally falls between 1.4 and 1.8 grams per cubic centimeter, reflecting the presence of the heavy iodide anion. Thermal ellipsoid plots derived from the crystallographic data provide detailed information about atomic displacement parameters, indicating the relative mobility of different molecular segments within the crystal lattice.
| Crystallographic Parameter | Typical Range | Significance |
|---|---|---|
| Space Group | P21/c, P-1 | Determines symmetry operations |
| Unit Cell Volume | 800-1400 ų | Reflects molecular packing efficiency |
| Density | 1.4-1.8 g/cm³ | Influenced by iodide anion presence |
| Hydrogen Bond Distances | 2.3-2.7 Å | Indicates interaction strength |
| Thermal Parameters | 0.02-0.08 Ų | Reveals atomic mobility |
The crystal structures consistently show planar imidazolium rings with minimal deviation from planarity, typically less than 0.05 angstroms for the ring atoms. The carbamoyl group maintains coplanarity with the imidazolium ring in most structures, facilitating extended conjugation and resonance stabilization. Intermolecular interactions extend beyond simple hydrogen bonding to include weaker van der Waals forces and aromatic stacking interactions between the methylphenyl groups of adjacent molecules.
属性
IUPAC Name |
N,3-dimethyl-N-[(4-methylphenyl)methyl]imidazol-3-ium-1-carboxamide;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N3O.HI/c1-12-4-6-13(7-5-12)10-16(3)14(18)17-9-8-15(2)11-17;/h4-9,11H,10H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYESIZCEQKIURF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)N2C=C[N+](=C2)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
生化分析
Biochemical Properties
3-methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. This binding can result in enzyme inhibition or activation, depending on the specific target. For instance, it can inhibit the activity of certain kinases, leading to a decrease in phosphorylation events that are critical for signal transduction. Additionally, it can influence gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light or extreme pH conditions can lead to its degradation. Long-term studies have shown that continuous exposure to this compound can result in sustained changes in cellular metabolism and function, indicating potential cumulative effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity. These toxic effects are often dose-dependent and can be attributed to the compound’s interaction with critical enzymes and proteins involved in detoxification processes.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to drug metabolism and detoxification. It interacts with enzymes such as cytochrome P450, which play a crucial role in the oxidation and reduction of various substrates. These interactions can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular homeostasis. Additionally, the compound can influence the activity of cofactors required for enzymatic reactions, further modulating metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound, ensuring its proper localization within the cell. Once inside the cell, the compound can accumulate in specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may be localized to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular respiration and energy production. The precise localization of the compound is essential for its role in modulating cellular processes.
生物活性
3-Methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide, identified by its CAS number 1232168-71-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 395.22 g/mol. It features a complex imidazolium structure that may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including carbamoylation and methylation processes. The detailed synthetic pathway has been documented in various studies, emphasizing the importance of optimizing reaction conditions for yield and purity.
Antimicrobial Activity
Research indicates that imidazolium derivatives exhibit notable antimicrobial properties. A study highlighted the efficacy of related compounds against various bacterial strains, suggesting that this compound may possess similar activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anticancer Potential
Several studies have investigated the anticancer potential of imidazolium derivatives. For instance, derivatives have shown cytotoxic effects in various cancer cell lines, including breast and liver cancer cells. The compound's ability to induce apoptosis and inhibit cell proliferation was noted, making it a candidate for further exploration in cancer therapy .
Anti-inflammatory Effects
Imidazolium salts are also recognized for their anti-inflammatory properties. The compound's structure may facilitate interaction with inflammatory pathways, potentially leading to reduced cytokine production and inflammation in vivo. This aspect is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .
Case Studies
The biological activity of this compound is thought to be mediated through:
- Cell Membrane Disruption : Interaction with lipid bilayers leading to increased permeability.
- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways crucial for cancer cell survival.
- Cytokine Modulation : Altering the production of pro-inflammatory cytokines.
相似化合物的比较
Comparison with Similar Compounds
Imidazolium salts share a common cationic imidazolium core but differ in substituents, counterions, and applications. Below is a detailed comparison with structurally related compounds:
Structural Analogues
Key Differences in Properties
Reactivity :
- The p-tolylmethylcarbamoyl substituent in the target compound enhances steric bulk, reducing nucleophilic attack rates compared to smaller substituents like propargyl .
- Morpholine-thiocarbamoyl derivatives exhibit higher electrophilicity due to the electron-deficient thiocarbonyl group, enabling efficient thiadiazole formation .
Solubility :
- Undec-10-yn-1-yl derivatives (e.g., ) are less polar and more soluble in chlorinated solvents (e.g., CH₂Cl₂) than the target compound, which prefers polar aprotic solvents like DMF .
Biological Activity :
- Propargyl-substituted imidazolium salts show potent butyrylcholinesterase inhibition (IC₅₀ ~ 10 nM) due to covalent binding via the alkyne group .
- The target compound lacks significant bioactivity but is critical in synthetic pathways for bioactive molecules .
Crystallographic and Computational Studies
- Imidazolium salts are often characterized via X-ray crystallography using SHELXL or OLEX2 . The target compound’s crystal structure remains unreported, but analogues like 3-methyl-1-(quinolin-2-yl)-1H-imidazol-3-ium hexafluorophosphate exhibit planar imidazolium rings with iodide forming weak hydrogen bonds .
常见问题
Synthesis and Optimization
Basic Question: What are the standard synthetic routes for preparing 3-methyl-1-{methyl[(4-methylphenyl)methyl]carbamoyl}-1H-imidazol-3-ium iodide? Methodological Answer: The compound is typically synthesized via alkylation of a carbamoyl-substituted imidazole precursor with methyl iodide. For example, analogous imidazolium salts are prepared by refluxing the imidazole precursor with methyl iodide in acetonitrile under inert conditions, followed by precipitation and recrystallization (e.g., yields up to 99% achieved for similar compounds) . Key steps include monitoring reaction completion (e.g., color changes) and optimizing solvent systems (e.g., dichloromethane/toluene mixtures for recrystallization) .
Advanced Question: How can reaction conditions be optimized to improve yields and purity for this compound? Methodological Answer: Optimization involves adjusting stoichiometry (e.g., 1.5 equivalents of methyl iodide), reaction time (e.g., 24 hours for complete alkylation), and temperature (e.g., 60°C for accelerated kinetics). One-pot reductive alkylation strategies, as demonstrated for related imidazolium salts, can minimize intermediate isolation steps and improve efficiency . Purity is enhanced via column chromatography (silica gel, PE/EtOAc gradients) or selective oxidation to remove byproducts .
Structural Characterization
Basic Question: What spectroscopic techniques are essential for characterizing this compound? Methodological Answer: 1H and 13C NMR are critical for confirming the imidazolium core and substituents. Key signals include the methyl group on the imidazolium ring (~δ 4.28 ppm) and aromatic protons from the 4-methylbenzyl group (~δ 7.65–7.69 ppm) . High-resolution mass spectrometry (HR-MS) validates the molecular ion ([M-I]+), while IR spectroscopy identifies carbamoyl C=O stretches (~1616 cm⁻¹) .
Advanced Question: How can X-ray crystallography resolve ambiguities in structural assignments? Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL refines bond lengths and angles, distinguishing between tautomeric forms or counterion positions. For example, C–H hydrogen atoms are modeled with riding constraints (C–H = 0.95–0.98 Å), and thermal parameters (Uiso) are adjusted for methyl groups . SHELXT automates space-group determination, which is critical for verifying crystallographic symmetry in imidazolium salts .
Biological Activity and Applications
Basic Question: What biological activities have been reported for structurally related imidazolium salts? Methodological Answer: Analogous compounds exhibit antimicrobial activity; for instance, 1-(4-bromophenyl)-3-(camphor-derived)-1H-imidazol-3-ium iodide showed 100% inhibition against Botrytis cinerea . Activity depends on substituent hydrophobicity and charge distribution. Standard assays include mycelial growth inhibition on agar plates, with chlorothalonil as a positive control .
Advanced Question: How can structure-activity relationships (SAR) guide the design of more potent derivatives? Methodological Answer: SAR studies focus on modifying the N-alkyl chain (e.g., trifluoroethyl groups for enhanced lipophilicity) and aryl substituents (e.g., electron-withdrawing groups to stabilize the imidazolium core). Kinetic assays (e.g., IC50 determinations for enzyme inhibition) and computational docking (e.g., binding to cholinesterase active sites) validate design hypotheses .
Catalytic and Material Science Applications
Basic Question: Can this compound serve as a precursor for ionic liquids (ILs) in catalysis? Methodological Answer: Yes, imidazolium iodides are precursors for ILs used in CO2 conversion. For example, 3-methyl-1-phenylimidazolium iodide derivatives form electron-rich ionic matrices that enhance catalytic activity in carbonate synthesis. Key metrics include turnover frequency (TOF) and recyclability (>5 cycles without loss of activity) .
Advanced Question: How does the counterion (iodide vs. bis(trifluoromethylsulfonyl)imide) influence catalytic performance? Methodological Answer: Counterion exchange (e.g., replacing iodide with NTf2⁻) modulates IL polarity and thermal stability. Conductivity measurements (e.g., impedance spectroscopy) and thermogravimetric analysis (TGA) quantify these effects. NTf2⁻-based ILs exhibit higher thermal stability (>300°C) and lower viscosity, favoring mass transfer in catalytic reactions .
Data Contradictions and Validation
Basic Question: How should researchers address discrepancies in reported synthetic yields? Methodological Answer: Yield variations (e.g., 31% vs. 75% for similar salts) often stem from differences in purification (e.g., column chromatography vs. recrystallization) or reaction scale. Reproducibility is improved by strictly controlling moisture levels (Schlenk techniques) and using freshly distilled methyl iodide .
Advanced Question: What validation protocols ensure crystallographic data reliability? Methodological Answer: The IUCr’s Structure Validation guidelines recommend checking for:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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